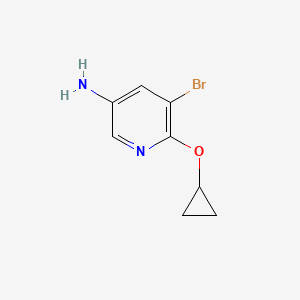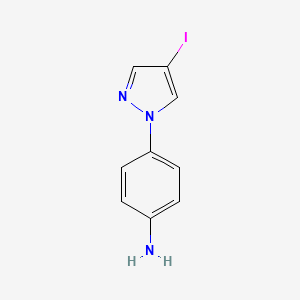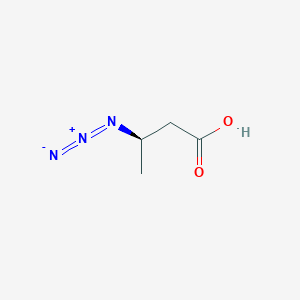
(3R)-3-azidobutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-azidobutanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-azidobutanoic acid typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative reacts with sodium azide (NaN₃) under appropriate conditions. The reaction can be represented as follows:
R-CH(Br)-COOH+NaN3→R-CH(N3)-COOH+NaBr
Industrial Production Methods
Industrial production of (3R)-3-azidobutanoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(3R)-3-azidobutanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (3R)-3-aminobutanoic acid.
Cycloaddition: Triazole derivatives.
科学的研究の応用
(3R)-3-azidobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various azido-containing compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules through click chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3R)-3-azidobutanoic acid depends on the specific reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.
類似化合物との比較
Similar Compounds
(3R)-3-aminobutanoic acid: Similar structure but with an amine group instead of an azido group.
(3R)-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.
Uniqueness
(3R)-3-azidobutanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group can participate in a variety of reactions, making it a valuable functional group for creating complex molecules and materials.
特性
分子式 |
C4H7N3O2 |
|---|---|
分子量 |
129.12 g/mol |
IUPAC名 |
(3R)-3-azidobutanoic acid |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 |
InChIキー |
WOYHANJHXJPFIW-GSVOUGTGSA-N |
異性体SMILES |
C[C@H](CC(=O)O)N=[N+]=[N-] |
正規SMILES |
CC(CC(=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



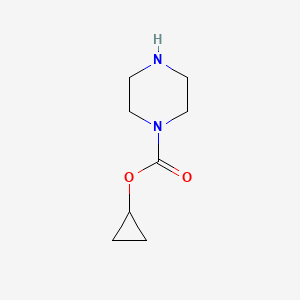
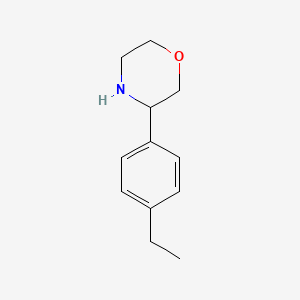
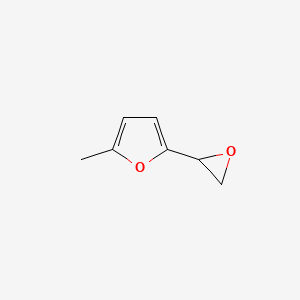
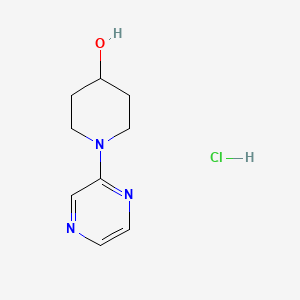

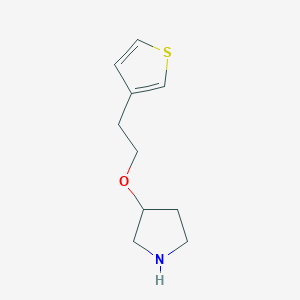

![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
